(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride
CAS No.: 2400937-90-6
Cat. No.: VC4588244
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2400937-90-6 |
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Molecular Formula | C8H14ClNO2 |
Molecular Weight | 191.66 |
IUPAC Name | (E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H13NO2.ClH/c1-9-6-2-3-7(9)4-5-8(10)11;/h4-5,7H,2-3,6H2,1H3,(H,10,11);1H/b5-4+; |
Standard InChI Key | KKGNNTRMDRNYDJ-SNAWJCMRSA-N |
SMILES | CN1CCCC1C=CC(=O)O.Cl |
Introduction
(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its molecular formula, C8H14ClNO2, and its CAS number is not explicitly mentioned for this specific compound, but a similar compound, (2E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride, has a CAS number of 2243041-69-0 .
Synthesis and Preparation
The synthesis of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride typically involves the reaction of 1-methylpyrrolidine with acrylic acid under controlled conditions. The process may include purification steps such as crystallization or chromatography to ensure high purity.
Synthesis Steps:
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Starting Materials: 1-methylpyrrolidine and acrylic acid.
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Reaction Conditions: Controlled temperature and pressure with a catalyst.
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Purification Methods: Crystallization or chromatography.
Chemical Reactions and Applications
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in chemistry and biology.
Types of Reactions:
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Oxidation: Forms corresponding oxides.
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Reduction: Converts into reduced forms like alcohols or amines.
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Substitution: Replaces functional groups with nucleophiles.
Common Reagents:
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Oxidizing Agents: Potassium permanganate.
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Reducing Agents: Lithium aluminum hydride.
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Nucleophiles: Various for substitution reactions.
Biological Activity and Potential Therapeutic Uses
The biological activity of (2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is attributed to its interaction with biological systems, potentially acting on neurotransmitter systems. Similar compounds have been investigated for their potential in treating neurological disorders .
Biological Activity:
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Neurotransmitter Interaction: Potential GABA uptake inhibition.
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Therapeutic Potential: Anxiety and epilepsy treatments.
Comparison with Similar Compounds
(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-enoic acid hydrochloride is structurally similar to (2E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride. Both compounds share similar chemical properties but differ in their stereochemistry.
Similar Compounds:
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(2E)-3-[(2R)-1-methylpyrrolidin-2-yl]prop-2-enoic acid hydrochloride: CAS number 2243041-69-0 .
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(R,E)-3-(1-methylpyrrolidin-2-yl)acrylic acid hydrochloride: Another name for similar compounds .
Biological Activity
Activity | Description |
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Neurotransmitter Interaction | Potential GABA uptake inhibition |
Therapeutic Potential | Anxiety and epilepsy treatments |
Synthesis Conditions
Step | Description |
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Starting Materials | 1-methylpyrrolidine and acrylic acid |
Reaction Conditions | Controlled temperature and pressure with a catalyst |
Purification Methods | Crystallization or chromatography |
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